molecular formula C16H17ClN4O3 B252279 N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)pyrazine-2-carboxamide

N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)pyrazine-2-carboxamide

Cat. No. B252279
M. Wt: 348.78 g/mol
InChI Key: CPJIFFWYFZPCAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)pyrazine-2-carboxamide, also known as CP-31398, is a small molecule compound that has gained significant attention in the field of cancer research. It was first identified as a potential therapeutic agent for cancer in 2002, and since then, several studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential applications.

Mechanism of Action

The exact mechanism of action of N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)pyrazine-2-carboxamide is not fully understood. However, it has been suggested that it works by stabilizing the tumor suppressor protein p53. p53 is a critical protein that regulates cell growth and division and is often mutated or absent in cancer cells. N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)pyrazine-2-carboxamide has been shown to restore the function of mutant p53, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)pyrazine-2-carboxamide has several biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and sensitize cancer cells to chemotherapy and radiation therapy. Moreover, it has been shown to reduce inflammation and oxidative stress, which are known to play a role in cancer development.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)pyrazine-2-carboxamide in lab experiments is its ability to inhibit the growth of various cancer cell lines. Moreover, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy for cancer treatment. However, one of the limitations of using N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)pyrazine-2-carboxamide is its potential toxicity, which needs to be carefully evaluated before its clinical application.

Future Directions

Several future directions can be explored to further investigate the potential of N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)pyrazine-2-carboxamide in cancer therapy. One of the directions is to study its efficacy in combination with other therapeutic agents, such as immunotherapy and targeted therapy. Moreover, the development of more potent and selective analogs of N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)pyrazine-2-carboxamide can lead to the discovery of more effective cancer therapies. Additionally, the investigation of the molecular mechanisms underlying the effects of N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)pyrazine-2-carboxamide can provide insights into the development of new cancer therapies.

Synthesis Methods

The synthesis of N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)pyrazine-2-carboxamide involves a series of chemical reactions that start with the condensation of 4-chloro-3-methylphenol with ethyl chloroformate to form ethyl 4-chloro-3-methylphenyl carbonate. This intermediate is then reacted with 2-aminopyrazine to form N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)pyrazine-2-carboxamide. The final product is obtained through purification and crystallization.

Scientific Research Applications

N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)pyrazine-2-carboxamide has been extensively studied for its potential application in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. Moreover, it has been reported to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy for cancer treatment.

properties

Molecular Formula

C16H17ClN4O3

Molecular Weight

348.78 g/mol

IUPAC Name

N-[2-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]ethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C16H17ClN4O3/c1-11-8-12(2-3-13(11)17)24-10-15(22)20-6-7-21-16(23)14-9-18-4-5-19-14/h2-5,8-9H,6-7,10H2,1H3,(H,20,22)(H,21,23)

InChI Key

CPJIFFWYFZPCAI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC(=O)NCCNC(=O)C2=NC=CN=C2)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NCCNC(=O)C2=NC=CN=C2)Cl

Origin of Product

United States

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